2-hydroxy-5-iodo-N'-[(E)-1-methyl-2-(5-nitro-2H-tetraazol-2-yl)ethylidene]benzohydrazide
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Overview
Description
2-hydroxy-5-iodo-N’-[(E)-1-methyl-2-(5-nitro-2H-tetraazol-2-yl)ethylidene]benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of iodine, nitro, and tetraazole groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-iodo-N’-[(E)-1-methyl-2-(5-nitro-2H-tetraazol-2-yl)ethylidene]benzohydrazide typically involves the condensation of 2-hydroxy-5-iodobenzaldehyde with N’-[(E)-1-methyl-2-(5-nitro-2H-tetraazol-2-yl)ethylidene]hydrazine . The reaction is carried out in the presence of a suitable solvent and catalyst, often under sonication to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of deep eutectic solvents as both solvent and catalyst has been reported to be efficient and environmentally friendly . This method allows for the recovery and reuse of the solvent, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-iodo-N’-[(E)-1-methyl-2-(5-nitro-2H-tetraazol-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines.
Substitution: Formation of azides and thioethers.
Scientific Research Applications
2-hydroxy-5-iodo-N’-[(E)-1-methyl-2-(5-nitro-2H-tetraazol-2-yl)ethylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-iodo-N’-[(E)-1-methyl-2-(5-nitro-2H-tetraazol-2-yl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The nitro and iodine groups play a crucial role in these interactions by forming hydrogen bonds and van der Waals forces with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-iodopyridine: Similar in structure but lacks the nitro and tetraazole groups.
5-iodo-2-hydroxybenzaldehyde: Similar in structure but lacks the hydrazide and nitro groups.
2-hydroxy-5-iodo-N’-(1-arylethylidene)benzohydrazides: Similar in structure but with different substituents on the hydrazide group.
Uniqueness
The presence of the nitro and tetraazole groups in 2-hydroxy-5-iodo-N’-[(E)-1-methyl-2-(5-nitro-2H-tetraazol-2-yl)ethylidene]benzohydrazide makes it unique compared to other similar compounds
Properties
Molecular Formula |
C11H10IN7O4 |
---|---|
Molecular Weight |
431.15 g/mol |
IUPAC Name |
2-hydroxy-5-iodo-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C11H10IN7O4/c1-6(5-18-16-11(15-17-18)19(22)23)13-14-10(21)8-4-7(12)2-3-9(8)20/h2-4,20H,5H2,1H3,(H,14,21)/b13-6+ |
InChI Key |
YBJBCXQTQJIAEU-AWNIVKPZSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=CC(=C1)I)O)/CN2N=C(N=N2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=CC(=C1)I)O)CN2N=C(N=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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